STAT3 Inhibition: Inactivity vs. Active Analogs
In a late‑stage probe development screen for STAT3 inhibitors, 2,3‑dimethylbenzofuran‑6‑carboxylic acid showed no meaningful inhibitory activity (IC₅₀ > 55.69 µM) . This level of inactivity contrasts with other benzofuran‑carboxylic acid derivatives that have demonstrated sub‑micromolar inhibition of cancer‑associated targets such as carbonic anhydrase IX [1], indicating that the specific 2,3‑dimethyl‑6‑carboxy substitution pattern is not favorable for STAT3 binding.
| Evidence Dimension | STAT3 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 55.69 µM (inactive) |
| Comparator Or Baseline | Benzofuran‑based carboxylic acids (e.g., 9b, 9e, 9f) show KIs of 0.56–0.91 µM against hCA IX [1] |
| Quantified Difference | Target compound is >60‑fold less active than active benzofuran carboxylic acid derivatives |
| Conditions | STAT3 inhibition screening assay (PubChem AID 2078); hCA IX inhibition by stopped‑flow CO₂ hydration assay |
Why This Matters
This inactivity data is critical for researchers seeking to avoid STAT3‑active scaffolds, making the compound a valuable negative control or inert scaffold in specific assay contexts.
- [1] Eldehna, W. M., Nocentini, A., Elsayed, Z. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. https://doi.org/10.1021/acsmedchemlett.0c00094 View Source
